Product packaging for 1H-pyrazolo[3,4-b]pyridin-4-ol(Cat. No.:CAS No. 31591-86-3)

1H-pyrazolo[3,4-b]pyridin-4-ol

Katalognummer: B1417570
CAS-Nummer: 31591-86-3
Molekulargewicht: 135.12 g/mol
InChI-Schlüssel: UDWCKMMKPOGURO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Significance of Pyrazolopyridine Scaffolds in Modern Medicinal Chemistry

Pyrazolopyridine derivatives, characterized by a fused pyrazole (B372694) and pyridine (B92270) ring system, represent a privileged scaffold in medicinal chemistry. mdpi.comjst.go.jp This structural motif is a cornerstone in the design of a wide array of biologically active molecules. The versatility of the pyrazolopyridine core allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological activities. mdpi.com

The significance of this scaffold is underscored by its presence in numerous compounds investigated for a range of therapeutic applications. Researchers have extensively explored pyrazolopyridine derivatives for their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. jst.go.jpontosight.ai For instance, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with some exhibiting antiproliferative activity in the low micromolar range. The mechanisms underlying these activities are diverse and can include the induction of apoptosis and the inhibition of protein kinase signaling pathways.

The pyrazole nucleus itself is a crucial component in many drug substances, known for its ability to participate in hydrogen bonding, a key interaction in biological systems. scispace.com When fused with a pyridine ring, the resulting bicyclic system offers a unique combination of chemical properties that continue to attract the attention of medicinal chemists in the pursuit of novel therapeutics. jst.go.jp

Overview of 1H-pyrazolo[3,4-b]pyridin-4-ol within Fused Heterocyclic Systems Research

Within the extensive family of pyrazolopyridines, the 1H-pyrazolo[3,4-b]pyridine isomer is a subject of considerable research. The specific derivative, this compound, and its tautomeric form, 1H-pyrazolo[3,4-b]pyridin-4-one, are of particular interest due to the synthetic and biological implications of the hydroxyl/keto group at the 4-position. This functional group enhances the molecule's hydrogen-bonding capacity, which can significantly influence its solubility in polar solvents and its interactions with biological targets.

The synthesis of 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-ones often serves as a crucial starting point for the development of more complex derivatives. mdpi.com These "4-one" intermediates can be further modified, for example, into 4-alkylaminoethyl ethers, which have shown potent in vitro antiproliferative activity. mdpi.com The strategic placement of the hydroxyl group, therefore, provides a chemical handle for the construction of diverse molecular architectures with potential therapeutic value.

Research into derivatives of this compound has revealed a spectrum of biological activities. For example, 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol has been investigated for its potential anti-inflammatory, anticancer, and neuroprotective effects. ontosight.ai Furthermore, the core structure is a key component of molecules designed as antagonists for Toll-like receptors, indicating its relevance in the development of treatments for autoimmune diseases.

Historical Development and Evolution of Research on 1H-pyrazolo[3,4-b]pyridine Derivatives

The exploration of the 1H-pyrazolo[3,4-b]pyridine scaffold has a history spanning over a century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908. mdpi.com This initial work involved the treatment of diphenylhydrazone and pyridine with iodine. mdpi.com Just a few years later, in 1911, Bülow synthesized N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones. mdpi.com

Early synthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine system primarily involved two major approaches: the annelation of a pyridine ring onto a pre-existing pyrazole or, conversely, the formation of a pyrazole ring on a pyridine precursor. mdpi.com A significant advancement in the synthesis of derivatives bearing a hydroxyl group at the 4-position (or its keto tautomer) came with the application of the Gould-Jacobs reaction. This method, traditionally used for synthesizing 4-hydroxyquinolines, was adapted to use 3-aminopyrazole (B16455) derivatives in place of anilines, often leading to 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines which could then be converted to the 4-ol derivatives. mdpi.com

In recent decades, research has focused on developing more efficient and versatile synthetic methods, including one-pot, multi-component reactions, to generate libraries of substituted 1H-pyrazolo[3,4-b]pyridine derivatives for biological screening. benthamdirect.comsamipubco.com The evolution of synthetic methodologies has been paralleled by an expansion in the understanding of the structure-activity relationships of these compounds, leading to the design of derivatives with enhanced potency and selectivity for various biological targets. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B1417570 1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 31591-86-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,7-dihydropyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWCKMMKPOGURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Pyrazolo 3,4 B Pyridin 4 Ol and Its Derivatives

Strategies for the Construction of the 1H-pyrazolo[3,4-b]pyridine Core

Formation of the Pyridine (B92270) Ring onto a Pre-existing Pyrazole (B372694) Moiety

A common and widely utilized method for synthesizing 1H-pyrazolo[3,4-b]pyridines involves starting with a 5-aminopyrazole derivative and subsequently forming the pyridine ring. cdnsciencepub.com

The reaction of 5-aminopyrazoles with various bielectrophilic partners is a cornerstone in the synthesis of the pyrazolo[3,4-b]pyridine nucleus. beilstein-journals.org One of the most prevalent methods involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov This reaction is versatile, allowing for various reaction conditions, such as using acetic acid at reflux, microwave irradiation, or other solvents like water or methanol with hydrochloric acid. mdpi.com However, if an unsymmetrical 1,3-dicarbonyl compound is used, it can lead to the formation of two different regioisomers. nih.gov

Another approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, which act as 1,3-CCC-biselectrophiles. mdpi.com The reaction mechanism is believed to initiate with a Michael addition, followed by an attack from the amino group on the carbonyl group, and subsequent water elimination and oxidation to form the final pyrazolo[3,4-b]pyridine product. nih.gov

The following table summarizes representative examples of cyclocondensation reactions of 5-aminopyrazoles.

5-Aminopyrazole DerivativeBielectrophilic PartnerReaction ConditionsProductYield (%)
5-amino-1-phenylpyrazole(E)-4-aryl but-3-en-2-onesZrCl4, DMF/EtOH, 95 °C, 16 h4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridinesFairly High
5-aminopyrazoles1,3-dicarbonyl compoundsAcetic acid, reflux1H-pyrazolo[3,4-b]pyridinesVaries
5-aminopyrazolesα,β-unsaturated ketonesVaries1H-pyrazolo[3,4-b]pyridinesVaries

This table presents a selection of reported synthetic methods and is not exhaustive.

The Gould-Jacobs reaction, traditionally used for synthesizing quinolines, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by substituting aniline with a 3-aminopyrazole (B16455) derivative. nih.govmdpi.com This reaction typically involves the use of diethyl 2-(ethoxymethylene)malonate as a reactant. The process starts with the amino group of the 3-aminopyrazole attacking the enol ether group, leading to the elimination of ethanol. A subsequent nucleophilic attack on an ester group also results in ethanol elimination. mdpi.com

In many instances, the reaction is treated with phosphorus oxychloride (POCl3), which leads to the formation of a 4-chloro substituted 1H-pyrazolo[3,4-b]pyridine. nih.govmdpi.com However, if POCl3 is omitted from the reaction, the 4-hydroxy substituted compound, 1H-pyrazolo[3,4-b]pyridin-4-ol, can be obtained. mdpi.com While this method is straightforward, it has limitations regarding the diversity of accessible substituents. mdpi.com

Aminopyrazole DerivativeReagentKey ConditionProduct
3-aminopyrazolediethyl 2-(ethoxymethylene)malonateWith POCl34-chloro-1H-pyrazolo[3,4-b]pyridine
3-aminopyrazolediethyl 2-(ethoxymethylene)malonateWithout POCl34-hydroxy-1H-pyrazolo[3,4-b]pyridin-4-ol

This table illustrates the outcome of the Gould-Jacobs reaction based on the inclusion of POCl3.

Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety

An alternative synthetic strategy involves the annelation of a pyrazole ring onto a suitably substituted pyridine precursor. cdnsciencepub.com For instance, 2-chloro-3-formylpyridine can serve as a starting material. Its reaction with a hydrazine derivative can lead to the formation of the 1H-pyrazolo[3,4-b]pyridine core. cdnsciencepub.com However, this particular reaction can be complicated by the formation of an azine byproduct. cdnsciencepub.com

Modern Synthetic Approaches to this compound Scaffolds

More contemporary synthetic methods, such as multi-component reactions, have been developed to create 1H-pyrazolo[3,4-b]pyridine derivatives with greater efficiency and diversity. beilstein-journals.org

Multi-component Reaction Methodologies for 1H-pyrazolo[3,4-b]pyridine Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient way to synthesize complex molecules like 1H-pyrazolo[3,4-b]pyridines in a single step from three or more starting materials. longdom.org These reactions are often atom-economical and can generate a diverse library of compounds.

One such example is a three-component reaction involving a 5-aminopyrazole, an arylaldehyde, and N-methyl-1-(methylthio)-2-nitroethenamine in ethanol with L-proline as a catalyst, which produces pyrazolo[3,4-b]pyridine derivatives in excellent yields. beilstein-journals.org Another reported MCR involves the reaction of 1-aryl-3-indolyl-5-aminopyrazoles, cyclic β-diketones, and aryl aldehydes, resulting in good yields of pyrazolo[3,4-b]pyridines. beilstein-journals.org In some cases, this reaction may yield the 4,7-dihydro intermediate, which can then be dehydrogenated to the fully aromatic pyrazolo[3,4-b]pyridine. beilstein-journals.org

A four-component reaction has also been devised for the synthesis of pyrazolo[3,4-b]pyridine derivatives in water, using enaminones, benzaldehyde, hydrazine-HCl, and ethyl cyanoacetate in the presence of ammonium acetate. longdom.org

The following table provides examples of multi-component reactions for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

ComponentsCatalyst/SolventProduct
5-aminopyrazole, arylaldehyde, N-methyl-1-(methylthio)-2-nitroethenamineL-proline / EthanolPyrazolo[3,4-b]pyridine derivatives
1-aryl-3-indolyl-5-aminopyrazoles, cyclic β-diketones, aryl aldehydesNot specifiedPyrazolo[3,4-b]pyridines and 4,7-dihydropyrazolo[3,4-b]pyridines
Enaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetateAmmonium acetate / WaterPyrazolo[3,4-b]pyridine derivatives

This table highlights the versatility of multi-component reactions in synthesizing the target scaffold.

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1H-pyrazolo[3,4-b]pyridines to reduce environmental impact. Key strategies include the use of multicomponent reactions (MCRs), environmentally benign solvents, and reusable catalysts.

Multicomponent reactions are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. For the synthesis of pyrazolo[3,4-b]pyridine derivatives, MCRs often involve the reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group, such as a β-ketoester or β-diketone. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Researchers have explored greener alternatives such as water, polyethylene glycol (PEG), and ionic liquids. For instance, a facile and efficient synthesis of pyrazolopyranopyrimidines has been achieved in PEG as a safe and biodegradable solvent at ambient temperature without the need for a catalyst. researchgate.net

The development of heterogeneous and reusable catalysts is also a cornerstone of sustainable synthesis. A novel environmentally friendly silica-based nanocomposite, Alg@SBA-15/Fe3O4, has been fabricated and used as a multifunctional catalytic system for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This catalyst demonstrates high efficiency, with reactions yielding 90–97% of the product in short reaction times (20–30 minutes) at room temperature. Its magnetic properties allow for easy separation and reuse for several cycles with minimal loss of activity, embodying key principles of green chemistry. researchgate.net

Green Chemistry ApproachKey FeaturesExample Reactants/CatalystsReference
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced waste.5-Aminopyrazole, aldehyde, β-dicarbonyl compound. researchgate.net
Green SolventsUse of non-toxic, biodegradable media.Polyethylene Glycol (PEG), Water. researchgate.net
Reusable Heterogeneous CatalystsEasy separation, recyclability, high efficiency.Alginate-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). researchgate.net

Microwave-Assisted and Ultrasound-Assisted Synthesis of this compound Derivatives

To accelerate reaction rates, improve yields, and often achieve cleaner reactions, alternative energy sources like microwave irradiation and ultrasound have been successfully employed in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. This technique has been extensively used for the one-pot, multi-component synthesis of pyrazolo[3,4-b]pyridines. For example, derivatives have been synthesized via the condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and various β-diketones under microwave irradiation in aqueous media, catalyzed by Indium(III) chloride (InCl₃). This method provides good to excellent yields of the desired products. researchgate.net In another study, a solvent-free microwave-assisted synthesis of pyrazolo[3,4-b]pyridines using KHSO₄ as a reusable green catalyst was reported, highlighting the synergy between green chemistry principles and modern energy sources. researchgate.net

Ultrasound-Assisted Synthesis: Ultrasonic irradiation, also known as sonochemistry, utilizes the energy of sound waves to induce chemical reactions. This green approach can lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. The synthesis of various functionalized compounds starting from 3-amino-4,6-dimethylpyrazolo[3,4-b]pyridine has been shown to be more efficient under ultrasonic irradiation. The reaction times were significantly reduced, and the yields of the products increased from 70-79% to 87-93% compared to conventional refluxing methods. researchgate.net This technique is particularly valuable for processes that require milder conditions to avoid degradation of sensitive functional groups.

Energy SourceTypical Reaction TimeYield ImprovementKey AdvantagesReference
Microwave IrradiationMinutesOften significantRapid heating, reduced side reactions, solvent-free options. researchgate.net
Ultrasound IrradiationMinutes to hours10-20% increase observedMilder conditions, enhanced reaction rates, green approach. researchgate.net

Functionalization and Derivatization Strategies of the this compound Core

The functionalization of the pre-formed 1H-pyrazolo[3,4-b]pyridine core is crucial for creating diverse libraries of compounds for various applications, including drug discovery. Strategies have been developed to introduce substituents at different positions of the heterocyclic system with high regioselectivity.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Stille, Sonogashira) on 1H-pyrazolo[3,4-b]pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the 1H-pyrazolo[3,4-b]pyridine scaffold. To perform these reactions, a halogen atom is typically first introduced at a specific position on the ring.

A convenient route to 3-iodo-1H-pyrazolo[3,4-b]pyridines has been developed, which then serve as versatile substrates for various coupling reactions. These 3-iodo derivatives can efficiently undergo Suzuki, Heck, Stille, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl groups at the C3 position.

Suzuki-Miyaura Coupling: This reaction has been used to synthesize 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines. By starting with a 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a chemoselective Suzuki coupling can be performed, with the reaction occurring preferentially at the more reactive C3-iodo position. A second Suzuki coupling can then be carried out at the C6-chloro position, allowing for the controlled, sequential introduction of two different aryl groups. This strategy can even be performed in a one-pot manner.

Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups. An efficient method for the synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines has been developed via an intramolecular Heck reaction of imine derivatives of β-halovinyl aldehydes and 5-aminopyrazoles.

Sonogashira Coupling: This reaction is employed to introduce alkynyl substituents. 3-Iodo-1H-pyrazolo[3,4-b]pyridines have been successfully coupled with terminal alkynes under Sonogashira conditions, providing a route to C3-alkynylated products.

Coupling ReactionReactantsPosition FunctionalizedTypical Catalyst System
Suzuki-Miyaura Halogenated pyrazolopyridine, Boronic acid/esterC3, C6Pd(OAc)₂/dppf, Cs₂CO₃
Heck Halogenated pyrazolopyridine, AlkeneC3Pd(OAc)₂, Xantphos
Stille Halogenated pyrazolopyridine, OrganostannaneC3Palladium-based catalyst
Sonogashira Halogenated pyrazolopyridine, Terminal alkyneC3Palladium-based catalyst, Copper(I) co-catalyst

Regioselective Introduction of Substituents at N1, C3, C4, C5, and C6 Positions of 1H-pyrazolo[3,4-b]pyridine

The ability to selectively introduce functional groups at specific positions on the 1H-pyrazolo[3,4-b]pyridine ring is essential for structure-activity relationship studies. The regioselectivity is often dictated by the synthetic route used to construct the ring system or by the inherent reactivity of the different positions on the pre-formed core. researchgate.net

N1 Position: The N1 position of the pyrazole ring is a common site for substitution. Alkylation is a frequent modification, with methyl, other alkyl, and phenyl groups being the most common substituents. researchgate.net N-alkylation can be achieved using various alkyl halides in the presence of a base. For instance, a series of N-alkyl-1H-pyrazolo[3,4-b]pyridine compounds were synthesized using sodium hydride as the base and different bromoalkanes as the alkylating agents in DMF, achieving high yields of 90-94%. researchgate.net

C3 Position: The C3 position is often substituted with a hydrogen atom or a methyl group, which is typically determined by the choice of the pyrazole starting material used in the ring synthesis. researchgate.net For further functionalization, halogenation at the C3 position provides a handle for transition metal-catalyzed cross-coupling reactions. Bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine has been shown to occur selectively at the C3 position. researchgate.net

C4 Position: The C4 position can be functionalized during the ring construction. For example, using a non-symmetrical 1,3-dicarbonyl compound in the condensation with a 5-aminopyrazole can lead to substitution at C4. The regioselectivity depends on the relative electrophilicity of the two carbonyl groups. researchgate.net A common strategy to introduce functionality at C4 is through the use of the Gould-Jacobs reaction, which typically yields a 4-chloro-1H-pyrazolo[3,4-b]pyridine. This chloro group can then be displaced by various nucleophiles. researchgate.net The 4-hydroxy group of the title compound, which exists in tautomeric equilibrium with the 4-pyridone, also allows for specific derivatization strategies at this position.

C5 Position: The C5 position is most commonly unsubstituted (i.e., bearing a hydrogen atom). This is because the starting materials for the pyridine ring formation, such as 1,3-dicarbonyl compounds or α,β-unsaturated ketones, often lack a substituent at the α-position. However, cyano and amide groups have been introduced at this position, often through manipulation of a suitable precursor. researchgate.net

C6 Position: The substituent at the C6 position is largely determined by the choice of the 1,3-dicarbonyl or α,β-unsaturated ketone precursor. Common substituents include hydrogen, methyl, phenyl, or various heterocyclic rings. researchgate.net

Cascade and Sequential Ring Opening/Closing Reactions for this compound Production

Cascade and sequential reactions offer an elegant and efficient way to construct complex molecular architectures like the 1H-pyrazolo[3,4-b]pyridine core in a single operational step, minimizing the need for isolation of intermediates.

One reported cascade reaction for the synthesis of hydrogenated pyrazolo[3,4-b]pyridines involves the chemoselective reaction between N-arylitaconimides and 5-aminopyrazoles. This transformation proceeds through a cascade of a Michael addition at the double bond of the itaconimide, followed by an intramolecular transamidation and subsequent recyclization to form the fused ring system.

Another powerful cascade approach involves a 6-endo-dig cyclization for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. This method allows for the switchable synthesis of halogenated and non-halogenated derivatives by activating the carbon-carbon triple bond with silver, iodine, or N-bromosuccinimide (NBS). The reaction exhibits excellent regioselectivity and functional group tolerance. researchgate.net

Multi-component reactions, as mentioned in the green chemistry section, can also be considered a type of sequential reaction. The mechanism often involves an initial condensation to form an α,β-unsaturated intermediate in situ, which then undergoes a Michael addition with a 5-aminopyrazole, followed by cyclization and aromatization to yield the final 1H-pyrazolo[3,4-b]pyridine product. researchgate.net These one-pot procedures are highly valuable for the efficient production of the this compound scaffold and its derivatives.

Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 B Pyridin 4 Ol Derivatives

Influence of Substituent Patterns on Biological Efficacy of 1H-pyrazolo[3,4-b]pyridin-4-ol Analogues

The biological efficacy of derivatives based on the 1H-pyrazolo[3,4-b]pyridine scaffold is profoundly influenced by the nature and position of various substituents on the bicyclic ring system. A comprehensive analysis of substitution patterns reveals that certain positions are critical for modulating activity and that specific substituent characteristics can dictate the therapeutic potential of these compounds. nih.gov

Role of Substitution at N1, C3, C4, C5, and C6 Positions of the 1H-pyrazolo[3,4-b]pyridine Ring System

The strategic placement of substituents at the N1, C3, C4, C5, and C6 positions of the 1H-pyrazolo[3,4-b]pyridine core is a key determinant of biological activity. nih.gov Analysis of existing compounds shows that 3,4,6-trisubstitution and 3,5-disubstitution are among the most predominant patterns explored for therapeutic applications. nih.gov

N1 Position: The substituent at the N1 position of the pyrazole (B372694) ring plays a significant role. In many derivatives, this position is unsubstituted (N-H), which has been shown to be essential for certain biological activities, such as adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activation. nih.gov The presence of the pyrazole N-H is believed to facilitate crucial hydrogen bond interactions with target proteins. nih.gov However, for other targets, substitution at N1 with alkyl or phenyl groups is common. nih.gov

C3 Position: The C3 position frequently bears a hydrogen atom or a methyl group. nih.gov For 4,6-disubstituted derivatives, a methyl group is the most common substituent at C3, while for 5-monosubstituted compounds, hydrogen and methyl groups are found in nearly equal measure. nih.gov

C4 Position: Substitution at the C4 position is often interconnected with the substituents at C5 and C6, as the synthetic route to construct the pyridine (B92270) ring often involves α,β-unsaturated ketones or 1,3-dicarbonyl compounds, which dictate the substitution pattern across these positions. nih.gov For instance, in a series of potent anti-tumor agents, the C4 position was modified with various alkylaminoethyl ethers, which proved crucial for their antiproliferative activity. mdpi.comnih.gov

C5 Position: The C5 position is another key site for modification. In compounds designed as anti-inflammatory agents, a common pattern involves disubstitution at C3 and C5, where these positions often bear heterocyclic rings. nih.gov

C6 Position: The C6 position is also critical for tuning the pharmacological profile. For example, the introduction of a methyl group at the 6-position of a related pyrido[3,4-d]pyrimidine (B3350098) core was found to significantly improve metabolic stability in human liver microsomes, a crucial property for drug candidates. acs.org In the development of anti-tumor agents, substitution at C6, often with an aryl group, is a defining feature of the 1,4,6-trisubstituted pattern. mdpi.comnih.gov

Impact of Steric Bulkiness and Electronic Properties on this compound Activity

The steric and electronic characteristics of the substituents are fundamental to the interaction between 1H-pyrazolo[3,4-b]pyridine derivatives and their biological targets.

Steric Bulk: The size and shape of substituents can either facilitate or hinder the binding of a molecule to its target receptor or enzyme. For agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), the steric bulkiness of substituents on the pyrazolopyridine ring is a critical factor for activity. nih.gov Crystal structure analysis of hPPARα in complex with these derivatives revealed that the phenyl side chain of the compounds occupies a small cavity between specific amino acid residues (Ile272 and Ile354), a feature not commonly observed with other classes of agonists. nih.gov This precise steric fit is thought to be essential for their unique activity and selectivity. nih.gov

Electronic Properties: The electronic nature (electron-donating or electron-withdrawing) of substituents influences the molecule's polarity, reactivity, and ability to form specific interactions like hydrogen bonds. In the development of TANK-binding kinase 1 (TBK1) inhibitors, a key interaction was observed between the ligand and the amino acid Asp157. nih.gov Modifications aimed at increasing the basicity of a nitrogen atom in the ligand were pursued to form a stronger salt bridge with the acidic Asp157, thereby enhancing the receptor-ligand interaction and inhibitory activity. nih.gov Similarly, for AMPK activators, para substitution on a diphenyl group attached to the core scaffold was found to be essential for potency, indicating that the electronic distribution across this part of the molecule is vital for its function. nih.gov

Correlation of Lipophilicity and Molecular Volume with the Biological Profile of this compound Derivatives

Lipophilicity: A study evaluating the molecular properties of a series of pyrazolo[3,4-b]pyridines found that the derivatives generally showed agreement with Lipinski's and Veber's rules, which are guidelines for predicting drug-likeness and oral bioavailability. japsonline.com Bioavailability radar plots, which visualize properties like lipophilicity (logP), size, polarity, and solubility, indicated that certain derivatives were predicted to be orally bioavailable. japsonline.com This suggests that by controlling the lipophilicity through appropriate substituent choices, the pharmacokinetic profile of these compounds can be optimized for better in vivo performance.

SAR for Specific Biological Targets of this compound Derivatives

SAR of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic Acid Derivatives as PPARα Agonists

Derivatives of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid have been identified as selective agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα), a key regulator of fatty acid metabolism. nih.gov Structure-activity relationship studies have highlighted several critical factors for potent agonistic activity. The core structure features an acidic carboxylic acid head, a central pyrazolopyridine scaffold, and a distal hydrophobic tail. nih.gov

Key SAR findings indicate that the steric bulk of the substituent on the ring, the position of the hydrophobic tail, and the distance between the acidic head and the tail are all crucial for hPPARα agonistic activity. nih.gov The crystal structures of these compounds bound to the PPARα ligand-binding domain show that they form a canonical hydrogen-bond network essential for receptor activation. nih.gov Notably, the phenyl side chain of these derivatives occupies a distinct small cavity, which may be key to their subtype selectivity. nih.govresearchgate.net

Table 1: SAR of 1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid Derivatives as hPPARα Agonists Data extracted from published research on hPPARα agonistic activity.

SAR of 1,4,6-Trisubstituted 1H-pyrazolo[3,4-b]pyridines Exhibiting Anti-Tumor Efficacy

A series of novel 1,4,6-trisubstituted 1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. mdpi.comnih.gov These purine (B94841) analogues serve as a promising scaffold for the development of anti-tumor agents. mdpi.comnih.gov The general structure involves different substituents at the N1, C4, and C6 positions of the pyrazolopyridine core.

The most significant SAR findings relate to the substituent at the C4 position. Derivatives featuring 4-alkylaminoethyl ethers demonstrated potent in vitro antiproliferative activity, with GI₅₀ values in the low micromolar range, while showing no effect on the proliferation of normal cells. mdpi.comnih.gov The nature of the substituent at the N1 position (e.g., phenyl vs. substituted phenyl) and the C6 position (e.g., phenyl vs. fluorophenyl) also modulates the cytotoxic efficacy. The most potent compounds from these studies were found to inhibit tumor growth in an in vivo orthotopic breast cancer mouse model without systemic toxicity. mdpi.comnih.gov

Table 2: Anti-Tumor Efficacy of 1,4,6-Trisubstituted 1H-pyrazolo[3,4-b]pyridines Data represents the 50% growth inhibition (GI₅₀) against the MCF-7 human breast cancer cell line.

SAR in Kinase Inhibition (e.g., TRK, ALK-L1196M, CDK2) by this compound Derivatives

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile template in the design of potent kinase inhibitors. Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory activity and selectivity of these derivatives against various kinases, including Tropomyosin receptor kinases (TRKs), Anaplastic Lymphoma Kinase (ALK) mutants like ALK-L1196M, and Cyclin-Dependent Kinase 2 (CDK2).

SAR in TRK Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated as inhibitors of TRKs, which are implicated in the proliferation and differentiation of cells and are targets in cancer therapy. rsc.org Through scaffold hopping and computer-aided drug design, a series of these derivatives were synthesized and evaluated for their ability to inhibit TRKA. rsc.org

One study led to the identification of compound C03, which demonstrated an IC₅₀ value of 56 nM against TRKA. nih.gov This compound also showed inhibitory effects on the proliferation of the KM-12 cell line with an IC₅₀ of 0.304 μM. rsc.org The pyrazolo portion of the scaffold is believed to act as a hydrogen bond center, while the pyridine ring may engage in π-π stacking interactions with Phe589 in the kinase domain. nih.gov The initial compound in this series, A01, showed weak inhibitory activity against TRKA with an IC₅₀ of 0.293 μM. nih.gov Further optimization of the substituents on the pyrazolo[3,4-b]pyridine core led to the more potent compound C03. nih.gov

Table 1: SAR of 1H-pyrazolo[3,4-b]pyridine Derivatives as TRKA Inhibitors

Compound TRKA IC₅₀ (nM) KM-12 Cell Line IC₅₀ (μM)
A01 293 -
C03 56 0.304

Data sourced from RSC Medicinal Chemistry. nih.gov

SAR in ALK-L1196M Inhibition

The L1196M "gatekeeper" mutation in Anaplastic Lymphoma Kinase (ALK) confers resistance to first-generation inhibitors like crizotinib. semanticscholar.org SAR studies on 1H-pyrazolo[3,4-b]pyridine derivatives have been conducted to develop inhibitors that can overcome this resistance. nih.govupi.edu These studies led to the discovery of compound 10g, a potent inhibitor of both wild-type ALK (ALK-wt) and the ALK-L1196M mutant, with IC₅₀ values of less than 0.5 nM for both. semanticscholar.orgnih.gov

The design of these inhibitors was based on 3-amino-5-substituted indazole-based ALK inhibitors. semanticscholar.org The SAR exploration focused on pyrazolopyridine derivatives bearing a 3-fluorophenyl sulfone moiety. semanticscholar.org Molecular docking studies suggest that compound 10g forms a favorable interaction with M1196 in the kinase domain of ALK-L1196M and establishes hydrogen bonds with K1150 and E1210, unlike crizotinib. nih.gov This distinct binding mode is thought to be key to its potent activity against the mutant kinase. nih.gov Additionally, compound 10g was found to be a highly potent inhibitor of ROS1 (IC₅₀ < 0.5 nM) and displayed excellent selectivity over c-Met. semanticscholar.org

Table 2: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivative 10g

Kinase Target IC₅₀ (nM)
ALK-wt <0.5
ALK-L1196M <0.5
ROS1 <0.5

Data sourced from Semantic Scholar. semanticscholar.org

SAR in CDK2 Inhibition

The 1H-pyrazolo[3,4-b]pyridine core has also been utilized to develop inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov SAR studies have revealed that substitution at various positions on the scaffold significantly influences inhibitory potency. nih.govsemanticscholar.org

One study identified BMS-265246 (compound 21h) as a potent and selective inhibitor of CDK1/cyclin B (IC₅₀ = 6 nM) and CDK2/cyclin E (IC₅₀ = 9 nM). nih.gov A critical finding from this research was the importance of a 2,6-difluorophenyl substitution for potent inhibitory activity. nih.gov X-ray crystallography of a closely related analog, 21j, bound to CDK2 showed that the inhibitor occupies the ATP purine binding site and forms crucial hydrogen bonds with the backbone of Leu83. nih.gov

Another series of 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives was synthesized and evaluated for CDK2 inhibition. semanticscholar.org Among these, compound 8 demonstrated an IC₅₀ value of 0.65 μM against CDK2/cyclin A2. semanticscholar.org This highlights that modifications at the 3, 4, and 6 positions of the pyrazolopyridine ring system can be tuned to achieve significant CDK2 inhibitory activity. semanticscholar.org

Table 3: SAR of 1H-pyrazolo[3,4-b]pyridine Derivatives as CDK Inhibitors

Compound Target IC₅₀ (nM)
BMS-265246 (21h) CDK1/cycB 6
BMS-265246 (21h) CDK2/cycE 9
8 CDK2/cyclin A2 650

Data sourced from PubMed and Semantic Scholar. nih.govsemanticscholar.org

Mechanistic Investigations of Biological Activities of 1h Pyrazolo 3,4 B Pyridin 4 Ol

Enzyme and Receptor Target Interactions of 1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as selective activators of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of fatty acid metabolism. Structural studies have elucidated the mechanism of this agonism. X-ray crystallography of the PPARα ligand-binding domain (LBD) in complex with 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives reveals that these compounds bind within the ligand-binding pocket.

The binding mechanism shares similarities with established fibrate drugs. A critical interaction involves the formation of a canonical hydrogen-bond network with helix 12 (H12) of the LBD, which is essential for PPARα activation. Specifically, the carboxylic acid group of the pyrazolopyridine derivative is key to this interaction. However, a distinctive feature of these derivatives is how their phenyl side chain occupies a small, often overlooked cavity between the amino acid residues Ile272 and Ile354. This unique interaction is not commonly observed with fibrate agonists and may be crucial for the subtype selectivity and improved activity of these compounds. This structural insight provides a basis for the rational design of novel and potent PPARα agonists for treating conditions like dyslipidemia.

The 1H-pyrazolo[3,4-b]pyridine scaffold is found in compounds investigated as inhibitors of phosphodiesterase-4 (PDE4). PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4, particularly the PDE4B and PDE4D subtypes, modulates the function of neutrophils and other immune cells, making it a target for anti-inflammatory therapies. While pyrazole-containing compounds have been explored for activity against neutrophilic inflammation, specific research detailing the dual mechanistic inhibition of both PDE4 and neutrophil elastase by derivatives of this compound is not extensively covered in the available literature.

In the context of Alzheimer's disease, analogues of 1H-pyrazolo[3,4-b]pyridine have shown potential as multi-target agents. Certain derivatives have been reported to exhibit neuroprotective and anti-Alzheimer's properties. Research has demonstrated that specific pyrazolopyridine compounds can exhibit high and selective binding to β-amyloid plaques, which are a hallmark of Alzheimer's disease. For instance, dimethylamino- and pyrene-substituted pyrazolopyridines have been observed to bind selectively to amyloid plaques in brain tissue from Alzheimer's patients. mdpi.com

Furthermore, related pyrazole (B372694) derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. researchgate.net While direct IC50 values for this compound analogues are not specified in the provided search results, the broader class of pyrazole-containing molecules has shown promise. For example, some pyrazolo-benzothiazole derivatives have demonstrated potent AChE inhibition, with IC50 values as low as 0.027 µM. researchgate.net The mechanism for amyloid beta aggregation inhibition by small molecules often involves direct binding to the Aβ peptide, which prevents its assembly into toxic fibrils. mdpi.combenthamscience.com

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, which are key regulators of the cell cycle. nih.govnih.gov Inhibition of these kinases can block cell cycle progression and induce apoptosis, making them attractive targets for anticancer agents. nih.govresearchgate.net

Structural studies of these inhibitors bound to CDK2 reveal their mechanism of action. The 1H-pyrazolo[3,4-b]pyridine core resides in the ATP purine (B94841) binding site of the kinase. nih.govnih.gov A crucial interaction for potent inhibitory activity is the formation of hydrogen bonds with the backbone of the Leu83 residue in the kinase hinge region. nih.govnih.gov The addition of specific substituents, such as a 2,6-difluorophenyl group, has been shown to be critical for achieving high potency. nih.gov By blocking the ATP binding site, these compounds prevent the phosphorylation of CDK substrates like the Retinoblastoma (Rb) protein, leading to cell cycle arrest, typically at the G1/S transition. nih.govtargetedonc.com

CompoundTargetIC50 (nM)
BMS-265246 (21h)CDK1/cycB6
BMS-265246 (21h)CDK2/cycE9
SQ-67563 (3)CDK1/CDK2Potent, selective inhibitor

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, plays a vital role in cell proliferation and differentiation. nih.gov Dysregulation of TRK signaling, often through gene fusions, is an oncogenic driver in a variety of cancers. nih.gov Consequently, TRK inhibitors have emerged as an important class of cancer therapeutics.

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been designed as novel TRK inhibitors. nih.gov Molecular docking studies indicate a specific binding mode within the TRKA kinase domain. The pyrazolo portion of the scaffold is thought to serve as a hydrogen bond center, while the pyridine (B92270) ring engages in a π–π stacking interaction with the Phe589 residue. nih.gov This rational design approach led to the synthesis of compounds with significant inhibitory activity. The development of such inhibitors is implicated in the treatment of cancers harboring NTRK gene fusions, offering a targeted therapeutic strategy. nih.gov

CompoundTargetIC50 (nM)
C03TRKA56

Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase that, when rearranged, acts as a potent oncogenic driver, particularly in non-small cell lung cancer (NSCLC). nih.govnih.gov While first-generation ALK inhibitors are effective, acquired resistance, often through secondary mutations in the ALK kinase domain, is a major clinical challenge. embopress.orgfrontiersin.org The "gatekeeper" mutation, L1196M, is one of the most frequent mechanisms of resistance to the first-generation inhibitor crizotinib. embopress.orgsemanticscholar.org

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as highly potent ALK inhibitors capable of overcoming this resistance. nih.govnih.gov Molecular docking studies reveal the mechanism behind this activity. Unlike crizotinib, potent pyrazolopyridine derivatives engage in a favorable interaction with the mutated methionine residue at position 1196 (M1196). nih.govnih.gov Furthermore, they form crucial hydrogen bonds with residues K1150 and E1210 within the kinase domain. nih.govnih.gov This alternative binding mode allows the inhibitor to effectively block the kinase activity of both the wild-type (wt) ALK and the drug-resistant L1196M mutant, thereby suppressing downstream signaling and inhibiting cancer cell proliferation. nih.gov

CompoundTargetIC50 (nM)
10gALK-wt&lt;0.5
10gALK-L1196M&lt;0.5
10eALK-wt7.3
10eALK-L1196M0.7
10fALK-L1196M1.4

Xanthine (B1682287) Oxidase and Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of two crucial enzymes: xanthine oxidase and glycogen synthase kinase-3 (GSK-3).

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comwikipedia.org Overproduction of uric acid can lead to hyperuricemia and gout. Certain 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylic acids have demonstrated potent inhibition of xanthine oxidase, with potencies comparable to the clinically used drug, allopurinol. nih.gov The inhibitory mechanism involves the pyrazolopyridine scaffold acting as a purine analogue, effectively blocking the enzyme's active site. wikipedia.orgnih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell signaling, and apoptosis. nih.gov Dysregulation of GSK-3 activity has been implicated in various diseases, including neurodegenerative disorders and cancer. A novel series of 5-aryl-pyrazolo[3,4-b]pyridines has been identified as potent inhibitors of GSK-3. nih.gov These compounds likely exert their inhibitory effect by competing with ATP for binding to the kinase domain of the enzyme. derpharmachemica.com

Cellular and In Vivo Mechanisms of Action for this compound Derivatives

The diverse biological effects of this compound derivatives are rooted in their complex mechanisms of action at the cellular and organismal levels.

Antiproliferative and Cytotoxic Mechanisms in Various Cancer Cell Lines

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated significant antiproliferative and cytotoxic activity against a range of human and murine cancer cell lines. nih.govnih.gov For instance, 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines, particularly those with 4-alkylaminoethyl ether substitutions, have shown potent in vitro antiproliferative activity at low micromolar concentrations. nih.govnih.gov These compounds were found to be effective against breast cancer cell lines (SKBR3, MCF7, BT549) and leukemia cell lines (HL60, HEL, K562). ulpgc.es

The cytotoxic mechanisms of these compounds are multifaceted. Some derivatives are designed as inhibitors of specific kinases involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). scirp.org Others may induce apoptosis or cell cycle arrest, leading to the inhibition of tumor growth. nih.gov Notably, some of these compounds exhibit selective cytotoxicity towards cancer cells while having minimal effect on the proliferation of normal cells. nih.govnih.gov

Table 1: Antiproliferative Activity of Selected 1H-pyrazolo[3,4-b]pyridine Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM)
4-alkylaminoethyl ethers Various human and murine cancer cell lines 0.75–4.15 nih.govnih.gov
Dihydro-1H-pyrazolo[1,3-b]pyridine 4a (4-NO2) SKBR3 (breast) 1.30 ± 0.28 ulpgc.es
Dihydro-1H-pyrazolo[1,3-b]pyridine 4a (4-NO2) HEL (leukemia) 1.05 ± 0.35 ulpgc.es
Dihydro-1H-pyrazolo[1,3-b]pyridine 4a (4-NO2) K562 (leukemia) 1.25 ± 0.35 ulpgc.es

Anti-tumor Efficacy in Preclinical Animal Models (e.g., Orthotopic Breast Cancer Mouse Model)

The promising in vitro antiproliferative activity of 1H-pyrazolo[3,4-b]pyridine derivatives has been translated into significant anti-tumor efficacy in preclinical animal models. nih.govnih.gov In an orthotopic breast cancer mouse model, the most potent analogues of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were found to inhibit tumor growth in vivo. nih.govnih.gov A key finding from these studies is that these novel compounds exhibited no systemic toxicity, selectively targeting the implanted tumors without interfering with the immune system of the animals. nih.govnih.gov This suggests a favorable therapeutic window and potential for further development as anti-cancer agents. nih.govnih.gov

Therapeutic Effects on Neurological Processes (e.g., Alzheimer's Disease, Neurotropic Activity)

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising framework for the development of therapeutic agents targeting neurological disorders, including Alzheimer's disease. mdpi.com The neurotropic activity of these compounds is believed to stem from their ability to interact with various targets in the central nervous system. mdpi.com

In the context of Alzheimer's disease, research has focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives with an affinity for β-amyloid plaques, a hallmark of the disease. mdpi.com By binding to these plaques, these compounds could potentially be used as diagnostic imaging agents or as therapeutic agents to inhibit plaque aggregation. mdpi.com Furthermore, the inhibition of GSK-3 by certain pyrazolo[3,4-b]pyridine derivatives is also a relevant mechanism, as GSK-3 is implicated in the hyperphosphorylation of tau protein, another key pathological feature of Alzheimer's disease. derpharmachemica.com

Mechanisms of Antimicrobial, Antiviral, and Antituberculosis Activity

The broad-spectrum antimicrobial properties of 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively documented. These compounds have shown activity against various bacteria, viruses, and mycobacteria. derpharmachemica.comnih.govresearchgate.net

Antibacterial Activity: Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated notable activity against both anaerobic and aerobic bacteria. nih.gov Their mechanism of action likely involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. Some derivatives have shown particularly elevated activity against anaerobic bacteria. nih.gov

Antiviral Activity: The pyrazolo[3,4-b]pyridine core is present in several compounds reported to have potent antiviral properties. nih.gov While the specific mechanisms can vary depending on the virus, they often involve the inhibition of viral replication enzymes or interference with viral entry into host cells.

Antituberculosis Activity: Several pyrazolo[3,4-b]pyridine derivatives have been tested for their tuberculostatic activity, with some showing promising minimal inhibitory concentration (MIC) values. nih.gov The mechanism of action against Mycobacterium tuberculosis may involve targeting unique enzymes in the mycobacterial cell wall synthesis or other essential metabolic pathways.

Table 2: Antimicrobial Spectrum of 1H-pyrazolo[3,4-b]pyridine Derivatives

Activity Target Organisms Noted Effects
Antibacterial Anaerobic and aerobic bacteria Elevated activity against anaerobes nih.gov
Antiviral Various viruses Inhibition of viral replication nih.gov

Antimalarial and Antileishmanial Activity Pathways

Derivatives of 1H-pyrazolo[3,4-b]pyridine have also shown significant promise as antiparasitic agents, particularly against the protozoan parasites responsible for malaria and leishmaniasis.

Antimalarial Activity: The development of resistance to existing antimalarial drugs necessitates the discovery of new therapeutic agents. Pyrazolo[3,4-b]pyridines have been investigated as potential antimalarials, with some compounds showing the ability to inhibit the growth of Plasmodium, the parasite that causes malaria. The mechanism is thought to involve the inhibition of key parasitic enzymes or pathways essential for its survival.

Antileishmanial Activity: Several series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters have been synthesized and tested against Leishmania amazonensis. nih.gov The most active compounds, particularly 3'-diethylaminomethyl-substituted derivatives, exhibited potent antileishmanial activity with IC50 values in the sub-micromolar range. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that the biological activity is significantly influenced by hydrophobic and steric parameters. nih.gov Molecular modeling suggests that these compounds may act by mimicking the structure of known antimalarial drugs like amodiaquine. nih.gov Further studies on pyrazolo(dihydro)pyridines showed that they induce programmed cell death in Leishmania promastigotes through events like loss of mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 1h Pyrazolo 3,4 B Pyridin 4 Ol

Molecular Docking Studies of 1H-pyrazolo[3,4-b]pyridin-4-ol Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between 1H-pyrazolo[3,4-b]pyridine derivatives and their biological targets at a molecular level.

Detailed research findings have demonstrated the versatility of the 1H-pyrazolo[3,4-b]pyridine core in interacting with a variety of protein targets, particularly kinases. Docking studies have revealed that this heterocyclic system can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases. nih.gov For instance, the pyrazole (B372694) moiety can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, anchoring the ligand to the hinge region of the kinase. nih.gov

In a study focused on TANK-binding kinase 1 (TBK1) inhibitors, molecular docking showed that 1H-pyrazolo[3,4-b]pyridine derivatives could effectively bind to the active site. nih.govresearchgate.net The binding mode revealed key interactions, such as the formation of a salt bridge between the imidazole (B134444) of a derivative and Asp157, and the importance of introducing hydrophobic fragments into a nearby cavity. nih.gov Similarly, docking studies of derivatives as anaplastic lymphoma kinase (ALK) L1196M inhibitors highlighted favorable interactions with M1196 in the kinase domain, along with hydrogen bonding with K1150 and E1210. semanticscholar.org

The following table summarizes key findings from molecular docking studies of 1H-pyrazolo[3,4-b]pyridine derivatives with various protein targets.

Target ProteinKey Interacting ResiduesType of InteractionsReference
Kinases (general)Hinge region residuesHydrogen bonding, hydrophobic interactions nih.gov
TANK-binding kinase 1 (TBK1)Asp157Salt bridge, hydrophobic interactions nih.gov
Anaplastic Lymphoma Kinase (ALK)-L1196MM1196, K1150, E1210Favorable interaction, hydrogen bonding semanticscholar.org
Tropomyosin receptor kinase A (TRKA)Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703Conventional hydrogen bonds, carbon-hydrogen bonds nih.gov

Quantum Chemical Descriptors in the Analysis of this compound Reactivity and Activity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the electronic properties of 1H-pyrazolo[3,4-b]pyridine derivatives. These calculations provide valuable descriptors that help in understanding the reactivity, stability, and potential biological activity of these compounds.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. nih.gov

For instance, in a study of two pyrazolo[3,4-b]pyridine derivatives, DFT calculations at the B3LYP/6-31G* level were used to optimize their ground-state geometries and compute vibrational frequencies. nih.gov The HOMO and LUMO energy analysis revealed the distribution of electron density, providing insights into the reactive sites of the molecules. nih.gov In one derivative, the HOMO was localized on the 4-(dimethylamino)phenyl ring, while the LUMO was on the pentanone cycle. In another, the HOMO was found on the 3-methyl-1-phenylpyrazolo[3,4-b]pyridine nucleus, and the LUMO was distributed over the pyrazolopyridine and cyclopentanone (B42830) rings. nih.gov

The table below presents a summary of quantum chemical descriptors and their significance in the analysis of 1H-pyrazolo[3,4-b]pyridine derivatives.

Quantum Chemical DescriptorSignificanceApplication in 1H-pyrazolo[3,4-b]pyridine AnalysisReference
HOMO EnergyElectron-donating abilityIdentifying nucleophilic sites nih.gov
LUMO EnergyElectron-accepting abilityIdentifying electrophilic sites nih.gov
HOMO-LUMO Gap (ΔE)Chemical reactivity and stabilityPredicting molecular stability and reactivity nih.gov

Conformational Analysis and Stereoelectronic Properties of this compound Derivatives

Conformational analysis of 1H-pyrazolo[3,4-b]pyridine derivatives is crucial for understanding their three-dimensional structure and how they fit into the binding pocket of a biological target. The relative orientation of substituents on the pyrazolopyridine core can significantly influence binding affinity and biological activity.

Stereoelectronic effects, which involve the influence of the spatial arrangement of electrons on the molecular structure and reactivity, also play a vital role. beilstein-journals.org These effects can dictate the preferred conformation of the molecule and its interactions with the target protein.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on 4-aminopyrazolo[3,4-b]pyridines as A1 adenosine (B11128) receptor antagonists provided insights into the spatial requirements for high-affinity binding. nih.gov This type of analysis helps to rationalize the structure-activity relationships and guide the design of new, more potent analogs. nih.gov The study generated a 3D QSAR model that could be used to predict the affinity of novel compounds. nih.gov

Furthermore, computational studies on pyrazolo[3,4-b]pyridine derivatives as isosteres of mefloquine (B1676156) involved the superimposition of the molecules to assess structural and electronic similarities. researchgate.net The analysis revealed that the 1H-pyrazolo[3,4-b]pyridine system was coplanar with the quinoline (B57606) ring of mefloquine, indicating a similar spatial arrangement. researchgate.net

Structure-Based Drug Design (SBDD) and Scaffold Hopping Strategies Utilizing the 1H-pyrazolo[3,4-b]pyridine System

The 1H-pyrazolo[3,4-b]pyridine scaffold is a valuable starting point for structure-based drug design (SBDD) and scaffold hopping strategies. SBDD utilizes the three-dimensional structure of the target protein to design ligands with high affinity and selectivity. Scaffold hopping involves replacing a central core structure of a known active compound with a different, isosteric scaffold to discover novel chemotypes with improved properties. niper.gov.in

The 1H-pyrazolo[3,4-b]pyridine system has been successfully employed as a scaffold in the design of inhibitors for various kinases. nih.govrsc.org For example, in the development of novel TBK1 inhibitors, a rational drug design strategy based on the 1H-pyrazolo[3,4-b]pyridine scaffold led to the discovery of a potent inhibitor with an IC50 value of 0.2 nM. nih.govtandfonline.com

Scaffold hopping has also been a fruitful approach. By replacing the core of a known inhibitor with the 1H-pyrazolo[3,4-b]pyridine scaffold, researchers have developed novel inhibitors for Tropomyosin receptor kinases (TRKs). rsc.org This strategy led to the synthesis of derivatives with nanomolar inhibitory activities against TRKA. rsc.org

The following table provides examples of the application of SBDD and scaffold hopping with the 1H-pyrazolo[3,4-b]pyridine system.

StrategyTargetOutcomeReference
Structure-Based Drug DesignTANK-binding kinase 1 (TBK1)Discovery of a potent inhibitor (IC50 = 0.2 nM) nih.govtandfonline.com
Scaffold HoppingTropomyosin receptor kinases (TRKs)Development of novel inhibitors with nanomolar activity rsc.org

Medicinal Chemistry and Therapeutic Potential of 1h Pyrazolo 3,4 B Pyridin 4 Ol

Development of 1H-pyrazolo[3,4-b]pyridin-4-ol as Potential Therapeutic Agents

The therapeutic potential of this compound and its derivatives is vast, with research highlighting their efficacy in preclinical models of various diseases. The structural features of this scaffold allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.

Anti-Cancer Lead Optimization Based on 1H-pyrazolo[3,4-b]pyridine Scaffolds

The 1H-pyrazolo[3,4-b]pyridine nucleus is a cornerstone in the design of novel anti-cancer agents, particularly as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. nih.govnih.gov

A series of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their cytotoxic potential. mdpi.com Notably, 4-alkylaminoethyl ether derivatives demonstrated potent in vitro antiproliferative activity in the low micromolar range against several human and murine cancer cell lines, while showing no effect on the proliferation of normal cells. mdpi.com One promising compound from this series inhibited tumor growth in an orthotopic breast cancer mouse model without systemic toxicity. mdpi.com

Furthermore, derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov For instance, certain analogues have shown excellent in-vitro inhibition of cellular proliferation in HeLa, HCT116, and A375 human tumor cell lines. nih.gov Another study reported a pyridopyrazolopyrimidine derivative, 8b, with significant anticancer activity against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines, with IC50 values of 2.9, 2.6, and 2.3 µM, respectively. scirp.orgscirp.org

The fibroblast growth factor receptors (FGFRs) are another important target in cancer therapy, and 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors. nih.gov One such inhibitor, compound 7n, demonstrated significant antitumor activity in a FGFR1-driven H1581 xenograft model. nih.gov

Tropomyosin receptor kinases (TRKs) are also implicated in various cancers. A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized as TRK inhibitors, with compound C03 showing an IC50 value of 56 nM against TRKA kinase and inhibiting the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM. nih.govrsc.org

Additionally, pyrazolo[3,4-b]pyridine derivatives have been explored as inhibitors of Raf kinase, particularly B-Raf, which is mutated in a significant percentage of cancers. google.com

CompoundCancer Cell LineIC50 (µM)Reference
8b A-549 (lung)2.9 scirp.orgscirp.org
HEPG2 (liver)2.6 scirp.orgscirp.org
HCT-116 (colon)2.3 scirp.orgscirp.org
C03 Km-120.304 nih.gov
12b A5498.21 nih.gov
HCT-11619.56 nih.gov
10e MCF-711 nih.gov

This compound in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The 1H-pyrazolo[3,4-b]pyridine scaffold has also shown promise in the field of neurodegenerative diseases, particularly Alzheimer's disease. researchgate.net Research has focused on the ability of these compounds to interact with key pathological features of the disease, such as amyloid-beta (Aβ) plaques. mdpi.comresearchgate.net

A study detailed the synthesis of novel pyrazolo[3,4-b]pyridines that demonstrated high and selective binding to amyloid plaques in brain slices from Alzheimer's disease patients. nih.govmdpi.com This suggests their potential application as imaging probes for the diagnosis of AD. nih.gov One particular compound, Etazolate, which contains the pyrazolo[3,4-b]pyridine core, has been clinically investigated for its efficacy as an α-secretase inhibitor for mild to moderate Alzheimer's disease. mdpi.com

Furthermore, some derivatives of this scaffold have been reported to exhibit neuroprotective properties. acgpubs.org For instance, certain phenylacetamide derivatives bearing a 1H-pyrazole ring, a component of the 1H-pyrazolo[3,4-b]pyridine structure, have been shown to restore cell viability in models of neurotoxicity. acgpubs.org

While direct quantitative data on the neuroprotective effects of this compound itself is limited in the provided search results, the broader class of pyrazole-containing compounds has shown potential. For example, a diphenylpyrazole compound, anle138b, has been shown to block Aβ channels and rescue disease phenotypes in a mouse model for amyloid pathology.

Anti-infective Applications of this compound Derivatives (Antibacterial, Antiviral, Antimalarial, Antileishmanial)

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of anti-infective activities.

Antibacterial: Several studies have reported the synthesis and evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives for their antibacterial properties. The minimal inhibitory concentration (MIC) values for some of these compounds have been determined against various bacterial strains. For instance, a series of pyrazolo[3,4-b]pyridines showed tuberculostatic activity with MIC values ranging from 22-100 µg/cm³. nih.govnih.gov Certain derivatives also exhibited moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com Some of the most potent compounds showed MIC values in the range of 2-32 µg/mL against several bacterial and fungal strains. google.com

Antiviral: The 1H-pyrazolo[3,4-b]pyridine scaffold is present in compounds that have been reported to exhibit antiviral properties. researchgate.net

Antimalarial: The fight against malaria has also benefited from the development of 1H-pyrazolo[3,4-b]pyridine derivatives. These compounds are being investigated as potential antimalarial agents. nih.gov

Antileishmanial: Research has shown that 1H-pyrazolo[3,4-b]pyridine derivatives possess significant antileishmanial activity. researchgate.net A series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and tested against promastigote forms of Leishmania amazonensis. mdpi.com The 3'-diethylaminomethyl-substituted compounds were found to be the most active, with IC50 values as low as 0.12 µM. mdpi.com Another study on pyrazolo(dihydro)pyridines found that compounds 6d and 6j exhibited better activity than the standard drug miltefosine (B1683995) against intracellular amastigotes of Leishmania donovani. nih.gov

Compound Class/DerivativePathogenActivityReference
Pyrazolo[3,4-b]pyridinesMycobacterium tuberculosisMIC: 22-100 µg/cm³ nih.govnih.gov
3-substituted-pyrazolopyridinesVarious bacteria and fungiMIC: 2-32 µg/mL google.com
3'-diethylaminomethyl-substituted 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic estersLeishmania amazonensisIC50: 0.12 µM mdpi.com
Pyrazolo(dihydro)pyridine 6jLeishmania donovaniBetter activity than miltefosine nih.gov

Anti-inflammatory and Immunomodulatory Potential of this compound Analogues

The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop compounds with potent anti-inflammatory and immunomodulatory activities. nih.gov These compounds often target key mediators of the inflammatory response.

One area of focus has been the inhibition of TANK-binding kinase 1 (TBK1), a key player in innate immunity and neuroinflammation. tandfonline.com A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors, with one compound exhibiting an IC50 value of 0.2 nM. tandfonline.comnih.gov This compound also effectively inhibited TBK1 downstream signaling in immune cells. tandfonline.com

Furthermore, pyrazolo[3,4-b]pyrazine derivatives, which are structurally related to 1H-pyrazolo[3,4-b]pyridines, have been evaluated for their anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, the compound 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b] pyrazine (B50134) showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.govresearchgate.net

A novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative has been identified as a nuclear factor-κB (NF-κB) inhibitor, demonstrating anti-inflammatory effects in acute hepatitis and arthritis models in mice. nih.gov This highlights the potential of the broader pyrazolopyrimidine scaffold in modulating inflammatory pathways.

Current Clinical Development Status of 1H-pyrazolo[3,4-b]pyridine-Containing Compounds

While a significant body of preclinical research highlights the therapeutic promise of 1H-pyrazolo[3,4-b]pyridine derivatives, information regarding their current clinical development status is more limited. A search of the DrugBank database revealed that as of early 2022, there were 14 1H-pyrazolo[3,4-b]pyridines in various stages of research and development, with seven classified as "Experimental," five as "Investigational," and two having been approved for clinical use. mdpi.com

One notable example is Etazolate , a 1H-pyrazolo[3,4-b]pyridine derivative that has been investigated in clinical trials for its potential as an α-secretase inhibitor in the treatment of mild to moderate Alzheimer's disease. mdpi.com

Additionally, while not a direct derivative of the 4-ol, the broader pyrazolo[3,4-b]pyridine scaffold is present in compounds that have entered clinical trials. For instance, Glumetinib , a c-Met inhibitor containing a 1-sulfonyl-pyrazolo[4,3-b]pyridine core, is being evaluated in various stages of clinical trials for cancer treatment. nih.gov

It is important to note that currently, there are no TBK1 inhibitors containing the 1H-pyrazolo[3,4-b]pyridine scaffold in clinical trials. nih.gov

Strategies for Combination Therapies Involving this compound Analogues

The potential of this compound analogues in combination with other therapeutic agents is an emerging area of research, particularly in oncology. The rationale behind combination therapies is to target multiple pathways involved in disease progression, overcome drug resistance, and enhance therapeutic efficacy.

Given that many 1H-pyrazolo[3,4-b]pyridine derivatives function as kinase inhibitors, a logical strategy is to combine them with other anti-cancer drugs that have different mechanisms of action. For example, combining a pyrazolo[3,4-b]pyridine-based kinase inhibitor with conventional chemotherapy could potentially lead to synergistic effects and improved patient outcomes.

One study on new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines suggested that the most potent analogues could be further explored for combination treatments with immunotherapeutic drugs. mdpi.com This approach is based on the growing understanding of the interplay between cancer cells and the immune system, where targeting both intrinsic cancer cell pathways and the host immune response can lead to more durable anti-tumor effects.

While specific preclinical or clinical data on combination therapies involving this compound analogues is not extensively detailed in the provided search results, the diverse mechanisms of action of these compounds make them attractive candidates for such therapeutic strategies.

Analytical and Characterization Methodologies for 1h Pyrazolo 3,4 B Pyridin 4 Ol Compounds

Spectroscopic Characterization of 1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel this compound derivatives. These methods rely on the interaction of electromagnetic radiation with the molecules to provide a fingerprint of their chemical composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the identity of these compounds. mdpi.com

In ¹H NMR spectra of 1H-pyrazolo[3,4-b]pyridine derivatives, characteristic signals can be observed for the protons of the bicyclic ring system and any substituents. For instance, in the ¹H NMR spectrum of 3-iodo-1H-pyrazolo[3,4-b]pyridine, recorded in CDCl₃, a broad singlet is observed at 13.18 ppm, corresponding to the N-H proton. researchgate.net The protons on the pyridine (B92270) ring typically appear as double doublets, such as at 8.64 ppm and 7.89 ppm in the same compound. researchgate.net The formation of the pyrazolo[3,4-b]pyridine ring in other derivatives is confirmed by the appearance of characteristic singlets for the H-3 and H-5 protons. mdpi.com

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. It can be used to differentiate between N-1 and N-2 substituted pyrazolo[3,4-b]pyridine regioisomers. researchgate.net The chemical shifts of the carbon atoms in the heterocyclic rings and the substituents are indicative of their chemical environment. For example, in a series of synthesized 1H-pyrazolo[3,4-b]pyridine derivatives, the ¹³C NMR spectra (in DMSO-d6) showed characteristic peaks for the pyrazole (B372694) and pyridine rings, with chemical shifts often appearing in the range of 105 to 160 ppm. semanticscholar.org

Table 1: Selected ¹H NMR Data for 1H-pyrazolo[3,4-b]pyridine Derivatives

Compound Solvent Chemical Shift (δ) ppm and Multiplicity Assignment
3-Iodo-1H-pyrazolo[3,4-b]pyridine researchgate.net CDCl₃ 13.18 (br, 1H) N-H
8.64 (dd, 1H, J = 4.8, 1.6 Hz) Pyridine H
7.89 (dd, 1H, J = 8.4, 1.6 Hz) Pyridine H
7.25–7.22 (m, 1H) Pyridine H
4-Cyano-N-(5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide nih.gov DMSO-d₆ 14.09 (bs, 1H) N-H
11.67 (bs, 1H) N-H
9.15 (s, 1H), 9.10 (s, 1H) Pyridine H
8.24 (d, J = 8.0 Hz, 2H) Aromatic H
8.06 (d, J = 8.0 Hz, 2H) Aromatic H
N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(trifluoromethyl)benzamide nih.gov DMSO-d₆ 14.08 (bs, 1H) N-H
11.69 (bs, 1H) N-H
9.16 (d, J = 2.0 Hz, 1H), 9.10 (d, J = 2.4 Hz, 1H) Pyridine H

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound derivatives and confirming their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.comnih.gov Electrospray ionization (ESI) is a commonly used ionization method for these compounds. semanticscholar.orgnih.gov

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For instance, for a synthesized 1H-pyrazolo[3,4-b]pyridine derivative with the formula C₂₅H₂₅N₇, the calculated m/z for the [M+H]⁺ ion was 424.2250, and the found value was 424.2244, confirming the composition. semanticscholar.org Similarly, for another derivative, C₂₅H₂₆Cl₂N₆, the calculated m/z for the [M+H]⁺ ion was 481.1674, with the found value being 481.1671. semanticscholar.org

Table 2: HRMS Data for Selected 1H-pyrazolo[3,4-b]pyridine Derivatives

Compound Formula Ion Calculated m/z Found m/z Reference
C₂₅H₂₅N₇ [M+H]⁺ 424.2250 424.2244 semanticscholar.org
C₂₅H₂₈N₆ [M+H]⁺ 413.2454 413.2452 semanticscholar.org
C₂₅H₂₆Cl₂N₆ [M+H]⁺ 481.1674 481.1671 semanticscholar.org
C₂₇H₂₆N₆ [M+H]⁺ 435.2297 435.2294 semanticscholar.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound derivatives from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of synthesized 1H-pyrazolo[3,4-b]pyridine derivatives. semanticscholar.orgnih.gov The purity of the compounds is typically monitored by UV absorption at specific wavelengths, such as 214 and 254 nm. nih.gov For many synthesized derivatives, HPLC analysis has confirmed purities of over 95%. nih.gov For example, various novel 1H-pyrazolo[3,4-b]pyridine derivatives have shown purities of 98.548%, 95.854%, and 98.462% as determined by HPLC. semanticscholar.org The conditions for HPLC often involve a C18 column with a gradient elution of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA). nih.gov

Table 3: HPLC Purity Data for Selected 1H-pyrazolo[3,4-b]pyridine Derivatives

Compound Retention Time (min) Purity (%)
Derivative 1 semanticscholar.org 1.98 98.548
Derivative 2 semanticscholar.org 2.294 95.854
Derivative 3 semanticscholar.org 2.379 98.462
Derivative 4 semanticscholar.org 1.899 97.869

Flash column chromatography is a primary method for the purification of synthesized this compound derivatives. nih.gov This technique utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent system of varying polarity. rsc.orgpku.edu.cn The choice of eluent, such as a mixture of ethyl acetate and petroleum ether or dichloromethane and methanol, is crucial for achieving good separation of the desired product from byproducts and unreacted starting materials. semanticscholar.orgrsc.org The progress of the purification is often monitored by thin-layer chromatography (TLC). nih.gov For instance, crude products of various 1H-pyrazolo[3,4-b]pyridine derivatives have been successfully purified using silica gel column chromatography with solvent systems like ethyl acetate/hexane or THF/hexane. nih.gov

X-ray Diffraction Studies for Solid-State Structure Elucidation of this compound Analogues

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. For analogues of 1H-pyrazolo[3,4-b]pyridine, this methodology provides crucial insights into their molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding, which govern their crystal packing. These structural details are fundamental for understanding structure-activity relationships (SAR) and for rational drug design.

In the study of 1H-pyrazolo[3,4-b]pyridine derivatives, single-crystal X-ray diffraction has been employed to confirm molecular structures and to understand their binding modes with biological targets. For instance, the solid-state structure of a potent 2,6-difluorophenyl substituted 1H-pyrazolo[3,4-b]pyridine analogue, BMS-265246, was determined in complex with cyclin-dependent kinase 2 (CDK2). nih.gov This co-crystal structure revealed that the inhibitor occupies the ATP purine (B94841) binding site, forming critical hydrogen bonds with the backbone of Leu83 within the protein. nih.govnih.gov Such detailed structural information at the atomic level is invaluable for optimizing the inhibitor's potency and selectivity.

Structural analysis of novel pyrazolo[3,4-b]pyridin-3-ol derivatives has also been accomplished using X-ray crystallography, providing definitive proof of their synthesized structures. nih.gov These studies help to elucidate the spatial orientation of different substituents on the pyrazolopyridine core, which can significantly influence the compound's biological activity. The precise bond angles, bond lengths, and torsional angles derived from X-ray diffraction data serve as essential parameters for computational and molecular modeling studies. nih.gov

Biological Assay Methodologies in this compound Research

The initial screening of novel 1H-pyrazolo[3,4-b]pyridine analogues for anticancer potential typically involves in vitro cytotoxicity and antiproliferative assays. These assays determine the concentration of a compound required to inhibit the growth of or kill cancer cells. A common method is the MTT assay or the SRB (sulphorhodamine B) assay, which measure cell viability after a specific exposure time (e.g., 72 hours) to the test compounds. nih.gov

Researchers have evaluated various series of 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of human tumor cell lines to assess their potency and spectrum of activity. nih.gov For example, two series of pyrazolo[3,4-b]pyridine derivatives were tested against Hela (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. nih.gov Compound 9a from one series demonstrated potent activity against Hela cells, while compound 14g from another series was particularly effective against MCF7 and HCT-116 cell lines, with potencies comparable to the standard chemotherapeutic drug, doxorubicin. nih.gov Similarly, other analogues have shown excellent antiproliferative activity in various human tumor cell lines, including HeLa, HCT116, and A375 (melanoma). nih.gov The results of these assays are typically reported as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

CompoundCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
9aHela2.59Doxorubicin2.35
14gMCF74.66Doxorubicin4.57
14gHCT-1161.98Doxorubicin2.11
QTZ05HCT-1162.3 - 10.2Not SpecifiedNot Specified

To identify the specific molecular targets of 1H-pyrazolo[3,4-b]pyridine analogues, enzymatic inhibition assays are employed. Given that many derivatives are designed as kinase inhibitors, assays measuring the inhibition of specific kinases, such as cyclin-dependent kinases (CDKs), are common. nih.gov CDKs are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. tandfonline.com

The inhibitory activity of compounds against a target kinase, such as CDK2/cyclin A2 or CDK2/cyclin E, is determined by measuring the reduction in kinase activity in the presence of the inhibitor. nih.govnih.gov These assays quantify the amount of phosphorylated substrate, often using radiolabeled ATP. The potency of the inhibitor is expressed as an IC50 value. For instance, compound BMS-265246 , a 1H-pyrazolo[3,4-b]pyridine derivative, was identified as a potent inhibitor of CDK1/cyclin B (IC50 = 6 nM) and CDK2/cyclin E (IC50 = 9 nM). nih.gov Other analogues have also shown significant inhibitory activity against CDK2 and CDK9. nih.gov

CompoundEnzyme TargetIC50 (µM)Reference DrugReference Drug IC50 (µM)
9aCDK21.630Ribociclib0.068
14gCDK20.460Ribociclib0.068
9aCDK90.262Ribociclib0.050
14gCDK90.801Ribociclib0.050
14 (Pyrazolo[3,4-d]pyrimidine)CDK2/cyclin A20.057Sorafenib0.184

To understand the cellular mechanism behind the antiproliferative effects of 1H-pyrazolo[3,4-b]pyridine analogues, cell cycle analysis is performed using flow cytometry. This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cancer cells are treated with the compound of interest, stained with a fluorescent dye that binds to DNA (like propidium iodide), and then analyzed by a flow cytometer.

An accumulation of cells in a specific phase of the cell cycle suggests that the compound interferes with progression through that phase. For example, some 1H-pyrazolo[3,4-b]pyridine derivatives act as cytotoxic agents by blocking cell cycle progression. nih.gov Studies have shown that different analogues can induce cell cycle arrest at different phases. Compound 9a was found to cause cell cycle arrest at the S phase in Hela cells. nih.gov In contrast, compound 14g induced arrest at the G2/M phase in MCF7 cells and at the S phase in HCT-116 cells. nih.gov Another derivative, QTZ05 , caused an arrest in the sub-G1 phase in HCT-116 colon cancer cells, which is indicative of apoptosis. researchgate.net

CompoundCell LineEffect on Cell Cycle
9aHelaArrest at S phase
14gMCF7Arrest at G2/M phase
14gHCT-116Arrest at S phase
QTZ05HCT-116Arrest at Sub-G1 phase
14 (Pyrazolo[3,4-d]pyrimidine)HCT-116Arrest at G0-G1 phase

Promising candidates identified through in vitro and enzymatic assays are advanced to in vivo studies to evaluate their efficacy and pharmacokinetic properties in living organisms. These studies are critical for assessing the therapeutic potential of a compound in a more complex biological system. Animal models, such as mouse xenograft models, are commonly used. In these models, human cancer cells are implanted into immunocompromised mice to form tumors.

For 1H-pyrazolo[3,4-b]pyridine research, compounds with excellent in vitro potency and favorable pharmacokinetic profiles are selected for in vivo evaluation. nih.gov For instance, compound 7n , a potent and selective FGFR kinase inhibitor, demonstrated significant antitumor activity in an H1581 lung cancer xenograft model, which is driven by FGFR1. nih.gov Similarly, other studies on new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines found that the most potent analogues inhibited tumor growth in an orthotopic breast cancer mouse model. These in vivo studies provide essential data on a compound's ability to inhibit tumor growth in a living system, which is a crucial step in the drug development process.

Future Perspectives and Research Directions for 1h Pyrazolo 3,4 B Pyridin 4 Ol

Emerging Synthetic Strategies and Methodological Advancements for 1H-pyrazolo[3,4-b]pyridin-4-ol

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core, including the 4-hydroxy/-oxo tautomer, is a focal point for synthetic organic chemists. researchgate.net Future advancements are geared towards improving efficiency, sustainability, and molecular diversity. Key strategies involve the formation of either the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or the pyrazole ring onto a pyridine precursor. nih.govmdpi.com

Modern synthetic approaches are increasingly adopting green chemistry principles, such as microwave-assisted synthesis, multicomponent reactions (MCRs), and the use of nanocatalysts to enhance reaction rates and yields. nih.govresearchgate.net One-pot methodologies are particularly promising as they streamline the synthesis process, reduce waste, and allow for the rapid generation of diverse compound libraries. nih.gov For instance, an effective one-pot strategy has been developed for 4-arylpyrazolo[3,4-b]pyridin-6-ones starting from 5-aminopyrazoles and azlactones under solvent-free conditions, followed by elimination in a superbasic medium. nih.gov

Palladium- and copper-promoted cross-coupling reactions, such as the Suzuki-Miyaura coupling, are enabling the late-stage functionalization of the pyrazolopyridine scaffold. researchgate.net This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is crucial for exploring structure-activity relationships (SARs). researchgate.net

Below is a table summarizing emerging synthetic strategies.

StrategyDescriptionAdvantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to form the final product. nih.govresearchgate.netHigh atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates. nih.govReduced reaction times, improved yields, cleaner reactions. researchgate.net
Catalytic Approaches (Metal/Nano) Employing catalysts like iron(III) chloride, L-proline, or various nanocatalysts to promote cyclization. nih.govresearchgate.netresearchgate.netMilder reaction conditions, high efficiency, potential for stereoselectivity. nih.gov
One-Pot Synthesis Performing multiple reaction steps sequentially in the same vessel without isolating intermediates. nih.govIncreased efficiency, reduced waste, simplified purification. nih.gov
Cross-Coupling Reactions Using catalysts (e.g., Palladium) for late-stage functionalization to attach diverse substituents. researchgate.netHigh versatility for SAR studies, access to complex derivatives not easily made by other routes. researchgate.net
Solvent-Free Reactions Conducting reactions without a solvent, often under thermal or microwave conditions. nih.govEnvironmentally friendly ("green chemistry"), simplified workup, cost-effective. nih.gov

These advanced methods facilitate the creation of novel this compound derivatives with tailored properties for biological screening.

Identification of Novel Biological Targets for this compound Derivatives

The structural similarity of the 1H-pyrazolo[3,4-b]pyridine scaffold to endogenous purines allows its derivatives to interact with a wide range of biological targets, particularly enzymes like kinases. mdpi.combenthamscience.com Research is actively focused on identifying novel targets to address unmet medical needs in oncology, immunology, and neurodegenerative diseases.

A significant recent breakthrough has been the identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of TANK-binding kinase 1 (TBK1). nih.govnih.gov TBK1 is a key kinase in innate immunity signaling pathways and has emerged as a therapeutic target in autoimmune diseases and certain cancers. nih.gov Optimized compounds have shown exceptional potency, with IC50 values in the nanomolar range, and have been demonstrated to effectively inhibit downstream signaling in cell-based assays. nih.govnih.govresearchgate.net

Beyond TBK1, the pyrazolopyridine core is being explored for its activity against a variety of other targets. nih.gov These include:

Kinase Inhibitors: The scaffold is a versatile template for designing inhibitors of various kinases implicated in cancer, such as Glycogen (B147801) Synthase Kinase-3 (GSK-3) and Janus kinase 1 (JAK1). nih.govderpharmachemica.com

Neurodegenerative Diseases: Some derivatives have been investigated for properties relevant to Alzheimer's disease, including the ability to bind to β-amyloid plaques. mdpi.com Etazolate, a pyrazolo[3,4-b]pyridine, has been clinically studied as an α-secretase inhibitor for Alzheimer's. mdpi.com

Anticancer Agents: The antiproliferative activity of these compounds is a major area of investigation, with derivatives showing efficacy in mouse models of breast cancer. mdpi.comnih.gov Their mechanisms often involve the disruption of critical cellular processes in cancer cells. researchgate.net

Antimicrobial Agents: The scaffold has also been derivatized to produce compounds with antibacterial, antifungal, and antimalarial activity. derpharmachemica.comgoogle.com

The table below highlights some of the key biological targets for this class of compounds.

Biological TargetTherapeutic AreaExample/Significance
TANK-binding kinase 1 (TBK1) Cancer, Autoimmune DiseasePotent and selective inhibitors discovered, offering potential new treatments for immune-related disorders and cancer. nih.govnih.gov
Other Kinases (GSK-3, JAK1, etc.) Cancer, InflammationThe scaffold serves as a "hinge-binding" motif for many ATP-competitive kinase inhibitors. nih.govderpharmachemica.com
β-Amyloid Plaques Alzheimer's DiseaseNovel derivatives have shown high and selective binding to amyloid plaques in brain tissue from Alzheimer's patients. mdpi.com
Various Tumor Cell Lines OncologyDerivatives exhibit broad antiproliferative activity against breast, liver, colon, and prostate cancer cell lines. mdpi.comnih.govresearchgate.net
Microbial Targets Infectious DiseaseCompounds have demonstrated activity against bacteria, fungi, and the Plasmodium parasite responsible for malaria. derpharmachemica.comgoogle.com

Future research will likely uncover additional targets by leveraging high-throughput screening, proteomics, and structure-based drug design.

Development of Advanced Drug Delivery Systems and Formulations for this compound Compounds

A significant challenge in drug development is ensuring that a potent compound can reach its biological target in the body at a therapeutic concentration. Many heterocyclic compounds, including pyrazolopyridine derivatives, can face issues with poor solubility, which can limit their bioavailability. Advanced drug delivery systems (DDS) offer a promising avenue to overcome these limitations.

While specific research on DDS for this compound is still emerging, established nanotechnologies are highly applicable. qub.ac.uk These systems can improve solubility, enhance permeability across biological barriers, and even provide targeted delivery to specific tissues, such as tumors. qub.ac.uk

Potential DDS platforms for this compound derivatives include:

Nanoparticle-Based Systems: This broad category includes polymeric nanoparticles, lipid-based nanoparticles (e.g., liposomes), and nanocrystals. Encapsulating a drug within a nanoparticle can protect it from degradation, improve its solubility profile, and modify its pharmacokinetic properties. Nanocarriers are particularly valuable for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. qub.ac.uk

Mucoadhesive Films and Gels: For localized treatments, such as in certain cancers or infections, formulating the compound into a mucoadhesive system could provide sustained drug release at the site of action, increasing therapeutic efficacy while minimizing systemic side effects. qub.ac.uk

The choice of delivery system will depend on the specific physicochemical properties of the drug derivative and the intended therapeutic application. Future work in this area will involve formulating promising this compound candidates into these advanced systems and evaluating their performance both in vitro and in vivo.

Challenges and Opportunities in the Translational Research of this compound Based Therapeutics

Translating a promising compound from the laboratory to the clinic is a complex process fraught with challenges. For this compound-based therapeutics, these hurdles must be systematically addressed to realize their potential.

Challenges:

Synthesis and Scalability: While many novel synthetic routes are being developed, ensuring that a specific method is efficient, cost-effective, and scalable for large-scale production is a significant challenge. Regioselectivity can also be an issue in some synthetic approaches, requiring difficult and costly purification. nih.govmdpi.com

Pharmacokinetics and Drug-like Properties: Early-stage compounds often have suboptimal pharmacokinetic profiles (e.g., poor absorption, rapid metabolism, low bioavailability). Medicinal chemistry efforts must focus on optimizing these properties without sacrificing potency against the intended target.

Target Selectivity: For kinase inhibitors, achieving high selectivity for the target kinase over other closely related kinases is crucial to minimize off-target effects. The broad applicability of the pyrazolopyridine scaffold means that careful design is needed to avoid unwanted cross-reactivity. nih.gov

Translational Models: The predictive power of preclinical models (cell cultures and animal models) for human efficacy can be limited. Selecting the right models and biomarkers is essential for a successful transition to clinical trials.

Opportunities:

High Therapeutic Potential: The scaffold's proven ability to potently and selectively modulate key biological targets like TBK1 presents a major opportunity for developing first-in-class drugs for cancer and autoimmune diseases. nih.gov

Structural Versatility: The 1H-pyrazolo[3,4-b]pyridine core is highly amenable to chemical modification at multiple positions. nih.gov This allows chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of drug candidates.

Personalized Medicine: As understanding of the genetic drivers of diseases like cancer grows, there is an opportunity to develop pyrazolopyridine-based inhibitors that target specific mutations or pathways, leading to more personalized and effective treatments.

Combination Therapies: These targeted agents could be highly effective when used in combination with other treatments, such as immunotherapy. For example, a TBK1 inhibitor could potentially enhance the response to immune checkpoint inhibitors like PD-1 blockers. nih.gov

The continued interdisciplinary collaboration between synthetic chemists, medicinal chemists, biologists, and clinicians will be essential to navigate these challenges and capitalize on the immense therapeutic opportunities offered by the this compound scaffold.

Q & A

Q. How are substituent effects on the pyrazolo-pyridine core analyzed for initial structure-activity relationship (SAR) studies?

  • Substituent distribution is mapped using computational tools and experimental data (e.g., substituent % at R1 and R3 positions via HPLC or mass spectrometry). For instance, hydrogen and methyl groups dominate at R3, while R1 shows higher phenyl group prevalence .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound analogs in multi-step syntheses?

  • Key parameters include solvent choice (e.g., dichloromethane or xylene), reaction temperature (–20°C to reflux), and catalysts (e.g., triethylamine). For example, diazomethane-mediated reactions at –20°C improved intermediate stability . Post-reaction purification using recrystallization (e.g., 2-propanol) or silica gel chromatography is critical .

Q. What methodologies are used to evaluate the biological efficacy of this compound derivatives in disease models?

  • In vivo efficacy is tested via dose-response studies in murine models (e.g., breast cancer xenografts). Compounds like 1-phenyl-6-(phenylamino)-1H-pyrazolo[3,4-b]pyridin-4-ol showed tumor growth inhibition, validated by histopathology and biomarker analysis (e.g., Ki-67 for proliferation) . For antichagasic activity, trypanocidal assays against Trypanosoma cruzi are performed .

Q. How do electronic and steric effects of substituents influence the compound’s solubility and pharmacokinetics?

  • LogP calculations and aqueous solubility assays (e.g., shake-flask method) are used. Fluorine or methyl groups at specific positions (e.g., R3) enhance lipophilicity, while polar groups (e.g., –OH) improve aqueous solubility. Toxicity profiles are correlated with substituent electronegativity using QSAR models .

Q. What advanced spectroscopic techniques resolve structural ambiguities in novel derivatives?

  • High-resolution NMR (e.g., 600 MHz) distinguishes regioisomers via coupling constants and NOESY correlations. Mass spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography provides absolute configuration data for chiral centers .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported toxicity data for this compound derivatives?

  • Cross-validate data using standardized assays (e.g., OECD guidelines) and consider species-specific responses. For example, murine LDLo values may not extrapolate to humans due to metabolic differences. Contradictory data on renal toxicity should be re-evaluated using in vitro renal cell models .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

  • Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Optimize catalyst loading and solvent ratios using design of experiments (DoE). Reproducibility is enhanced by strict control of argon atmosphere during reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-b]pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
1H-pyrazolo[3,4-b]pyridin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.